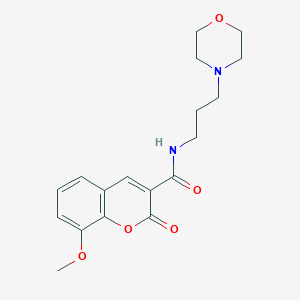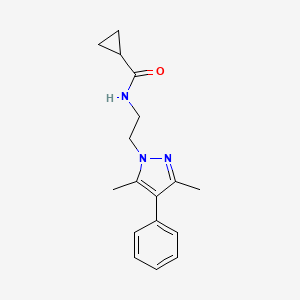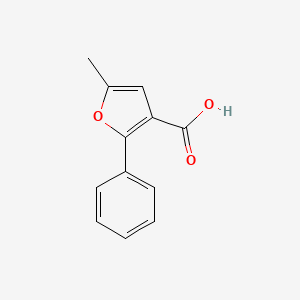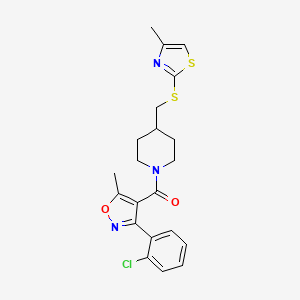
8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, also known as MORC-2, is a novel compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research has demonstrated the synthesis of related compounds exhibiting significant inhibitory activity against certain cancer cell lines. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide has shown antiproliferative effects, indicating the potential of similar molecules in cancer research (Lu et al., 2021).
Novel Heterocyclic Compounds
Another study involved the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of heterocyclic compounds with reported analgesic and anti-inflammatory activities. This highlights the versatility of the core structure in generating biologically active molecules (Abu‐Hashem et al., 2020).
Biodegradable Polymer Research
Research into biodegradable polyesteramides with pendant functional groups utilizes derivatives of morpholine, such as morpholine-2,5-dione, for the development of polymers with potential applications in medical devices and environmentally friendly materials (Veld et al., 1992).
Photostability and Biological Activity
Studies on fluoroquinolones substituted at the 8 position, including compounds similar to 8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, have focused on understanding the effects of UV irradiation on their stability and biological activity. These findings are crucial for the development of more stable and effective antibacterial agents (Matsumoto et al., 1992).
Synthesis of Biologically Active Compounds
The synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives containing a morpholine moiety as antimicrobial agents showcases the application of such structures in the development of new therapeutic options for bacterial infections (Horchler et al., 2007).
Propiedades
IUPAC Name |
8-methoxy-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-15-5-2-4-13-12-14(18(22)25-16(13)15)17(21)19-6-3-7-20-8-10-24-11-9-20/h2,4-5,12H,3,6-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZJTIXHSZQPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)


![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)


